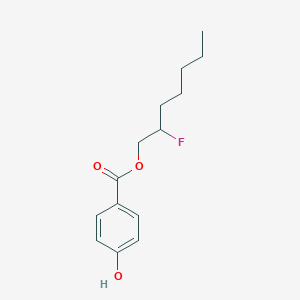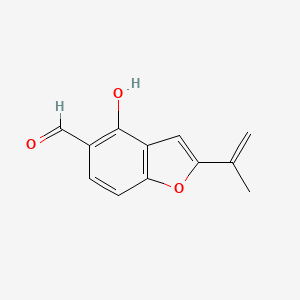
5-Benzofurancarboxaldehyde, 4-hydroxy-2-(1-methylethenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Benzofurancarboxaldehyde, 4-hydroxy-2-(1-methylethenyl)- is a chemical compound with the molecular formula C12H10O3 It is a derivative of benzofuran, characterized by the presence of a carboxaldehyde group at the 5-position, a hydroxy group at the 4-position, and a 1-methylethenyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzofurancarboxaldehyde, 4-hydroxy-2-(1-methylethenyl)- typically involves multi-step organic reactions. One common method includes the initial formation of the benzofuran ring, followed by functionalization at specific positions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and chromatography to isolate and purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Benzofurancarboxaldehyde, 4-hydroxy-2-(1-methylethenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the benzofuran ring.
Wissenschaftliche Forschungsanwendungen
5-Benzofurancarboxaldehyde, 4-hydroxy-2-(1-methylethenyl)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or dyes, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 5-Benzofurancarboxaldehyde, 4-hydroxy-2-(1-methylethenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzofuran-2-carboxaldehyde: Similar structure but lacks the hydroxy and 1-methylethenyl groups.
5-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-7-carbonitrile: Contains additional hydroxy and carbonitrile groups.
Uniqueness
5-Benzofurancarboxaldehyde, 4-hydroxy-2-(1-methylethenyl)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the hydroxy and 1-methylethenyl groups differentiates it from other benzofuran derivatives, providing unique opportunities for research and development.
Eigenschaften
CAS-Nummer |
162794-50-5 |
|---|---|
Molekularformel |
C12H10O3 |
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
4-hydroxy-2-prop-1-en-2-yl-1-benzofuran-5-carbaldehyde |
InChI |
InChI=1S/C12H10O3/c1-7(2)11-5-9-10(15-11)4-3-8(6-13)12(9)14/h3-6,14H,1H2,2H3 |
InChI-Schlüssel |
OOKKQWASZWHYQI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C1=CC2=C(O1)C=CC(=C2O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1-Chlorohex-1-en-1-yl)selanyl]benzene](/img/structure/B14282941.png)

![1-[(4-Chlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B14282945.png)

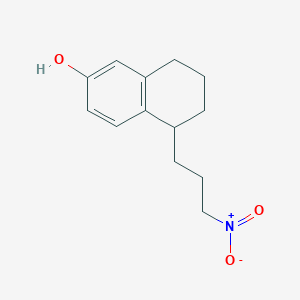
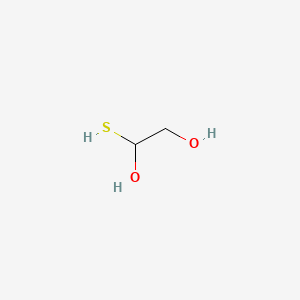

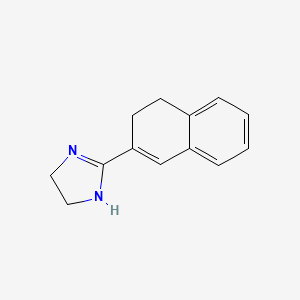
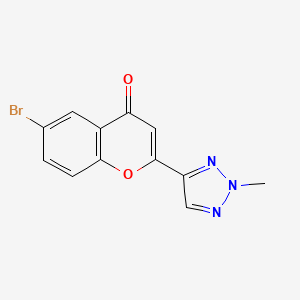
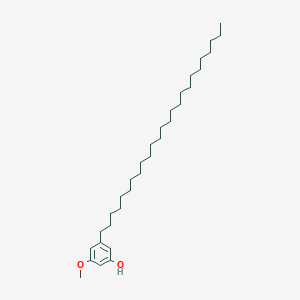
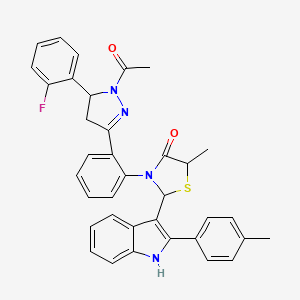
![2-[(Chlorodisulfanyl)oxy]propane](/img/structure/B14282991.png)
